molecular formula C11H15Cl2NO B3009355 N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine CAS No. 103861-46-7

N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B3009355
CAS No.: 103861-46-7
M. Wt: 248.15
InChI Key: QLIUSWKKUGLHPO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine is a secondary amine featuring a 2,4-dichlorobenzyl group attached to a 3-methoxypropan-1-amine chain. This compound is of interest due to its structural motifs commonly found in bioactive molecules, particularly those targeting enzymes or receptors. The dichlorobenzyl group enhances lipophilicity, while the methoxy substituent on the propane chain may improve solubility and metabolic stability .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIUSWKKUGLHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Potential
Research indicates that N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine may exhibit antidepressant properties. Studies have shown that compounds related to this structure can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

1.2 Antimicrobial Activity
There is evidence suggesting that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent in therapeutic settings.

Agrochemical Applications

2.1 Herbicide Development
this compound is being explored for its potential use in herbicide formulations. Its structural characteristics may enhance the effectiveness of existing herbicides or serve as a base for new formulations aimed at controlling specific weed species while minimizing phytotoxicity to crops .

2.2 Controlled Release Formulations
Recent patents have proposed controlled release formulations incorporating this compound as an active ingredient. These formulations aim to improve the efficiency of agrochemicals by ensuring a sustained release of the active compounds into the soil or plant systems, thereby enhancing their effectiveness and reducing environmental impact .

Environmental Applications

3.1 CO2 Capture Technologies
Emerging research highlights the potential of diamine solvents, including derivatives of this compound, in carbon capture technologies. These solvents can effectively absorb CO2 from industrial emissions, contributing to efforts aimed at mitigating climate change .

Table 1: Summary of Research Findings on this compound

Application Area Study Focus Findings Reference
PharmaceuticalsAntidepressant potentialInfluences serotonin and norepinephrine systems
PharmaceuticalsAntimicrobial activityEffective against various bacterial strains
AgrochemicalsHerbicide developmentPotential for enhanced weed control
AgrochemicalsControlled release formulationsImproved efficiency and reduced environmental impact
Environmental ScienceCO2 capture technologiesEffective absorption of CO2 from emissions

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine atoms on the benzyl group significantly impacts molecular interactions. For example:

  • N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine : The 2,4-dichloro substitution is associated with optimal steric and electronic effects for enzyme binding, as seen in collagenase inhibitors where similar compounds exhibit IC50 values of ~10 µM .
  • N-(2,6-dichlorobenzyl) analogs : Substitution at the 2,6-positions alters hydrogen bond distances (e.g., 1.961 Å vs. 2.202 Å for 2,4-dichloro analogs) and π–π interactions (4.249 Å vs. 4.127 Å), reducing binding affinity .

Amino Chain Modifications

Variations in the propanamine chain influence physicochemical properties:

  • Morpholino/Piperidinyl Derivatives: Compounds like N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine () exhibit enhanced hydrogen bonding due to tertiary amines, increasing receptor affinity compared to the simpler methoxypropanamine chain in the target compound .
  • Phenoxy-Substituted Analogs: N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine () has a molecular weight of 344.66 g/mol and a phenoxy group, which introduces additional steric bulk and reduces solubility compared to the methoxy group in the target compound .

Data Tables

Research Findings and Implications

  • Synthetic Efficiency : Rapid methods () and column chromatography () are critical for high-yield synthesis of dichlorobenzyl derivatives, though scalability may vary .
  • Structure-Activity Relationships: The 3-methoxy group in the target compound likely improves metabolic stability over morpholino or piperidinyl analogs, which may undergo faster oxidation .
  • Contradictions: While dichlorobenzyl groups enhance lipophilicity, excessive bulk (e.g., phenoxy substituents in ) can reduce bioavailability, underscoring the need for balanced design .

Biological Activity

N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Synthesis

This compound features a dichlorobenzyl moiety attached to a methoxypropanamine backbone. The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Interacting with receptor binding sites, which can alter receptor function and downstream signaling pathways.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Escherichia coli (Gram-negative)Moderate antibacterial activity
Staphylococcus aureus (Gram-positive)Significant antibacterial activity
Klebsiella pneumoniae (Gram-negative)Inhibited growth observed

The compound showed promising results in inhibiting the growth of these bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may reduce inflammation by modulating inflammatory pathways and cytokine production .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study conducted on newly synthesized derivatives of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to standard antibiotics like Imipenem and Nalidixic acid. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds against E. coli and S. aureus .
  • Molecular Docking Studies :
    Molecular modeling studies have shown that this compound can effectively bind to target proteins involved in bacterial resistance mechanisms. This suggests a potential role in overcoming antibiotic resistance by targeting specific bacterial enzymes .

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